Vomifoliol, (+)-

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQMCAKZRXOZLB-KOIHBYQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009964 |

Source

|

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23526-45-6, 50763-73-0 |

Source

|

| Record name | (+)-Vomifoliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vomifoliol, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOMIFOLIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Isolation of (+)-Vomifoliol in the Plant Kingdom: A Technical Guide

Abstract

(+)-Vomifoliol, a C13-norisoprenoid of the megastigmane class, is a widely distributed secondary metabolite in the plant kingdom, recognized for its diverse and significant biological activities. This technical guide provides an in-depth overview of the natural sources of (+)-Vomifoliol, its biosynthetic origins from carotenoid precursors, and detailed methodologies for its extraction, isolation, and characterization from plant matrices. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, phytochemistry, and pharmacology. It aims to serve as a comprehensive resource, consolidating current knowledge and providing practical, field-proven protocols to facilitate further research and application of this promising bioactive compound.

Introduction: The Significance of (+)-Vomifoliol

(+)-Vomifoliol, structurally related to the phytohormone abscisic acid (ABA), is a fascinating molecule that has garnered increasing attention for its broad spectrum of biological activities. These include anti-inflammatory, antioxidant, neuroprotective, and antidiabetic properties, making it a compound of considerable interest for the development of new therapeutic agents.[1][2] First isolated from the roots of Rauwolfia vomitoria, its presence has since been documented across a diverse range of plant families, from tropical mangroves to temperate shrubs.[3][4] Understanding its natural distribution and the pathways governing its synthesis in plants is fundamental to unlocking its full therapeutic potential. This guide provides a detailed exploration of these aspects, grounded in established scientific literature and methodologies.

Natural Plant Sources of (+)-Vomifoliol

(+)-Vomifoliol has been identified in numerous plant species, often accumulating in the leaves, roots, and stems. Its widespread occurrence suggests a conserved and functionally important role in plant physiology, potentially related to defense or stress response mechanisms. Below is a summary of notable plant species reported to contain (+)-Vomifoliol.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Antidesma ghaesembilla | Phyllanthaceae | Leaves | [5][6][7] |

| Tarenna obtusifolia | Rubiaceae | Leaves | [8] |

| Psychotria gitingensis | Rubiaceae | Leaves | [9] |

| Villaria odorata | Rubiaceae | Leaves | [9] |

| Gaultheria procumbens | Ericaceae | Leaves, Stems, Fruits | [2][10] |

| Ceriops tagal | Rhizophoraceae | Roots, Stems | [3][11] |

| Diospyros kaki | Ebenaceae | Leaves | [12] |

| Otanthus maritimus | Asteraceae | Not specified | [13] |

| Euchresta formosana | Fabaceae | Not specified | [13] |

| Cannabis sativa | Cannabaceae | Not specified | [3] |

| Vitis vinifera | Vitaceae | Not specified | [2] |

| Laurus nobilis | Lauraceae | Leaves | [14][15] |

Quantitative Insights: Quantitative analysis of (+)-Vomifoliol content in plant tissues is crucial for identifying high-yielding sources for extraction. While comprehensive quantitative data across all species is not readily available, a study on Gaultheria procumbens revealed that the leaves are the richest source of (+)-Vomifoliol, with a concentration of 0.36 mg/g of dry weight.[2][10] Another study reported concentrations of up to 2.1 mg/g dry weight in stressed specimens of the mangrove plant Ceriops tagal, suggesting that environmental stressors may influence its biosynthesis and accumulation.[3]

Biosynthesis of (+)-Vomifoliol in Plants

(+)-Vomifoliol belongs to the C13-norisoprenoid class of compounds, which are derived from the oxidative degradation of C40 carotenoids.[5][6] This biosynthetic pathway is a key process in plants, generating a variety of signaling molecules and aromatic compounds. The formation of (+)-Vomifoliol is intricately linked to the biosynthesis of abscisic acid (ABA), sharing common precursors and enzymatic steps.

The biosynthesis is initiated in the plastids where carotenoids such as lutein and neoxanthin serve as the primary substrates. The key enzymatic step involves the oxidative cleavage of these carotenoids by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[6][10][16]

The proposed biosynthetic pathway leading to (+)-Vomifoliol can be summarized as follows:

-

Carotenoid Precursors: The pathway begins with C40 carotenoids like zeaxanthin, which is converted to violaxanthin and then to neoxanthin.[1]

-

Oxidative Cleavage: The enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) , a member of the CCD family, catalyzes the oxidative cleavage of 9-cis-neoxanthin or 9-cis-violaxanthin. This is a rate-limiting step in the pathway.[1][16]

-

Formation of Xanthoxin: The cleavage reaction yields a C15 intermediate, xanthoxin, which is a key precursor for both ABA and other C13-norisoprenoids.[1][12]

-

Conversion to (+)-Vomifoliol: While the precise enzymatic steps from xanthoxin to (+)-Vomifoliol are not fully elucidated, it is understood that further enzymatic modifications, including oxidation and reduction reactions, lead to the formation of the characteristic megastigmane skeleton of (+)-Vomifoliol.

Caption: Proposed biosynthetic pathway of (+)-Vomifoliol from carotenoid precursors.

Extraction and Isolation Protocols

The isolation of (+)-Vomifoliol from plant material generally involves a multi-step process of solvent extraction followed by chromatographic purification. The choice of solvents and chromatographic techniques is critical for achieving high purity and yield.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of (+)-Vomifoliol from plant sources.

Sources

- 1. Abscisic Acid Biosynthesis and Signaling in Plants: Key Targets to Improve Water Use Efficiency and Drought Tolerance | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Vomifoliol | 23526-45-6 [smolecule.com]

- 5. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abscisic acid biosynthesis and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Selective inhibition of carotenoid cleavage dioxygenases: phenotypic effects on shoot branching. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Megastigmane and phenolic components from Laurus nobilis L. leaves and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of (+)-Vomifoliol

Abstract

(+)-Vomifoliol, a C13 apocarotenoid of the megastigmane class, is a widely distributed natural product in the plant kingdom, playing significant roles in plant signaling and defense. As a molecule of interest for the flavor, fragrance, and pharmaceutical industries, understanding its biosynthetic origins is paramount for potential biotechnological production. This technical guide provides a comprehensive overview of the current scientific understanding of the (+)-vomifoliol biosynthetic pathway. We will delve into the enzymatic cascade, starting from carotenoid precursors, elucidate the key intermediates, and discuss the stereochemical intricacies that lead to the formation of the biologically active (+)-(6S,9R)-vomifoliol. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important natural product's genesis.

Introduction: The Significance of (+)-Vomifoliol

(+)-Vomifoliol, also known as blumenol A, is a C13 norisoprenoid derived from the oxidative degradation of carotenoids[1]. These compounds are not merely byproducts of carotenoid breakdown but are increasingly recognized for their diverse biological activities. (+)-Vomifoliol has been shown to be involved in plant responses to abiotic stress and possesses allelopathic properties. Beyond its role in plants, it has garnered attention for its potential pharmacological applications, including anti-inflammatory, antioxidant, and immunosuppressive activities.

The biosynthesis of (+)-vomifoliol is intricately linked to the metabolic pathway of the phytohormone abscisic acid (ABA), a key regulator of plant growth, development, and stress responses. Understanding this connection is crucial for elucidating the complete biosynthetic route to (+)-vomifoliol and for developing strategies for its sustainable production.

The Core Biosynthetic Pathway: From Carotenoids to a C13 Skeleton

The biosynthesis of (+)-vomifoliol begins with the oxidative cleavage of C40 carotenoids, a process catalyzed by a specific class of enzymes. The pathway can be broadly divided into two major stages: the formation of the C15 precursor, xanthoxin, and its subsequent conversion and modification to the C13 vomifoliol structure.

The Initial Cleavage: Formation of the C15 Apocarotenoid Precursor

The journey to (+)-vomifoliol commences in the plastids, where carotenoids are synthesized and stored. The key enzymatic step is the cleavage of a 9-cis-epoxycarotenoid precursor, such as 9-cis-violaxanthin or 9'-cis-neoxanthin. This reaction is the rate-limiting step in the biosynthesis of abscisic acid and, by extension, a critical control point for the production of its derivatives, including vomifoliol[2][3].

The enzyme responsible for this pivotal cleavage is 9-cis-epoxycarotenoid dioxygenase (NCED) , a member of the carotenoid cleavage dioxygenase (CCD) family[2][4]. NCEDs are non-heme iron-containing enzymes that catalyze the oxidative cleavage of the C11-C12 double bond of 9-cis-epoxycarotenoids. This reaction yields two products: a C15 aldehyde, xanthoxin , and a C25 apocarotenoid byproduct[2].

The Path to Abscisic Acid: A Shared Route

Xanthoxin, the C15 product of the NCED-catalyzed reaction, is the central precursor for both abscisic acid and, subsequently, (+)-vomifoliol. Following its synthesis in the plastid, xanthoxin is exported to the cytoplasm for further enzymatic modifications.

The conversion of xanthoxin to abscisic acid proceeds through a two-step oxidation process:

-

Conversion to Abscisic Aldehyde: Xanthoxin is first converted to abscisic aldehyde . This reaction is catalyzed by a short-chain dehydrogenase/reductase (SDR) known as ABA2 [5][6][7]. This enzyme specifically oxidizes the hydroxyl group at C-4' of xanthoxin to an aldehyde.

-

Oxidation to Abscisic Acid: The final step in ABA biosynthesis is the oxidation of abscisic aldehyde to abscisic acid . This is carried out by an aldehyde oxidase (AAO) , which requires a molybdenum cofactor for its activity[4][5].

The Divergence to (+)-Vomifoliol: An ABA Catabolic Branch

While the precise enzymatic steps leading from an ABA-related precursor to (+)-vomifoliol are still under active investigation, it is widely accepted that vomifoliol is a product of ABA catabolism[8]. The conversion likely involves a series of reduction and potentially other modification reactions.

One proposed intermediate in this pathway is dehydrovomifoliol . Evidence from bacterial metabolism of abscisic acid suggests the formation of dehydrovomifoliol[1][3]. An enzyme classified as vomifoliol dehydrogenase (EC 1.1.1.221) has been identified, which catalyzes the NAD+-dependent oxidation of vomifoliol to dehydrovomifoliol[8]. This suggests that the reverse reaction, the reduction of dehydrovomifoliol, could be a key step in the formation of vomifoliol.

The exact precursor that is shunted from the ABA pool to the vomifoliol branch is not definitively established. It could be ABA itself, abscisic aldehyde, or another ABA catabolite. The involvement of specific reductases or dehydrogenases in the final steps is strongly implicated, but their biochemical characterization in plants is an area requiring further research.

Stereochemical Considerations: The Formation of the (+)-(6S,9R) Isomer

Vomifoliol possesses two chiral centers at the C-6 and C-9 positions, allowing for the existence of four possible stereoisomers. The naturally occurring and biologically active form is typically (+)-(6S,9R)-vomifoliol[1]. The stereospecificity of the biosynthetic pathway is a critical aspect that determines the final product's activity.

The stereochemistry at C-6 is likely established early in the pathway, during the cyclization of the carotenoid precursor. However, the stereochemistry at the C-9 hydroxyl group is introduced during the later stages of the pathway. The enzymatic reduction of a ketone precursor, such as dehydrovomifoliol, would be the key step in establishing the (9R)-configuration. The specific reductase(s) involved in this step must exhibit a high degree of stereoselectivity to produce the (+)-(6S,9R) isomer predominantly. The characterization of these stereospecific enzymes is a key area for future research.

Experimental Methodologies for Pathway Elucidation

The elucidation of the (+)-vomifoliol biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. For researchers aiming to contribute to this field, the following experimental approaches are fundamental:

Isotope Labeling Studies

Feeding experiments using stable isotope-labeled precursors (e.g., 13C or 2H) are invaluable for tracing the metabolic flow through the pathway. By analyzing the incorporation of the label into intermediates and the final product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, direct precursor-product relationships can be established.

Table 1: Key Isotope Labeling Experiments

| Labeled Precursor | Analytical Technique | Objective |

| 13C-labeled carotenoids | LC-MS/MS, NMR | To confirm carotenoids as the primary source of the vomifoliol backbone. |

| 2H- or 18O-labeled water | GC-MS, LC-MS | To investigate the mechanism of oxygen incorporation during cleavage and hydroxylation steps. |

| 13C- or 2H-labeled ABA | LC-MS/MS | To directly test the conversion of ABA to vomifoliol. |

In Vitro Enzyme Assays and Reconstitution

The functional characterization of the enzymes involved in the pathway requires their isolation and study in a controlled in vitro environment. This typically involves:

Step-by-Step Protocol for In Vitro Enzyme Assay:

-

Gene Cloning and Heterologous Expression: The candidate gene (e.g., for a putative reductase) is cloned into an expression vector and expressed in a suitable host system, such as E. coli or yeast.

-

Protein Purification: The recombinant protein is purified using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

Enzyme Assay: The purified enzyme is incubated with the putative substrate (e.g., dehydrovomifoliol) and necessary cofactors (e.g., NADPH).

-

Product Analysis: The reaction products are analyzed by methods such as HPLC, GC-MS, or LC-MS/MS to confirm the conversion and identify the product.

-

Kinetic Characterization: Determination of kinetic parameters (Km, Vmax, kcat) provides insights into the enzyme's efficiency and substrate specificity.

Genetic Approaches

The use of genetic mutants, particularly in model organisms like Arabidopsis thaliana, has been instrumental in identifying genes involved in the ABA biosynthetic pathway. Similar approaches can be applied to uncover the genes responsible for the final steps in vomifoliol synthesis. This can involve screening for mutants with altered vomifoliol levels and then identifying the corresponding mutated gene.

Future Perspectives and Unanswered Questions

While significant progress has been made in understanding the biosynthesis of (+)-vomifoliol, several key questions remain:

-

What is the direct precursor for the conversion to the C13 vomifoliol skeleton? Is it abscisic acid, abscisic aldehyde, or another ABA catabolite?

-

What are the specific enzymes that catalyze the final steps of (+)-vomifoliol biosynthesis in plants? The biochemical and genetic characterization of the putative reductases and other modifying enzymes is a critical next step.

-

How is the stereochemistry at the C-6 and C-9 positions precisely controlled? Identifying the stereospecific enzymes involved will be crucial for any future synthetic biology efforts.

-

How is the vomifoliol biosynthetic pathway regulated? Understanding the transcriptional and post-translational regulation of the key enzymes will provide a more complete picture of how its production is controlled in response to developmental and environmental cues.

Answering these questions will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of (+)-vomifoliol for various industrial applications.

References

-

Al-Babili, S., & Bouwmeester, H. (2015). Strigolactones, a novel carotenoid-derived plant hormone. Annual Review of Plant Biology, 66, 161-186. Available from: [Link]

-

Seo, M., & Koshiba, T. (2002). Complex regulation of ABA biosynthesis in plants. Trends in Plant Science, 7(1), 41-48. Available from: [Link]

-

González-Guzmán, M., Apostolova, N., Bellés, J. M., Barrero, J. M., Piqueras, P., Ponce, M. R., ... & Rodríguez, P. L. (2002). The short-chain alcohol dehydrogenase ABA2 catalyzes the conversion of xanthoxin to abscisic aldehyde. The Plant Cell, 14(8), 1833-1846. Available from: [Link]

-

Schwartz, S. H., Tan, B. C., Gage, D. A., Zeevaart, J. A., & McCarty, D. R. (1997). Specific oxidative cleavage of carotenoids by VP14 of maize. Science, 276(5320), 1872-1874. Available from: [Link]

-

Otsuka, H., Yao, M., Kamada, K., & Takeda, Y. (1995). Alangionosides G-M: Glycosides of megastigmane derivatives from the leaves of Alangium premnifolium. Chemical and Pharmaceutical Bulletin, 43(5), 754-759. Available from: [Link]

-

Belimov, A. A., Dodd, I. C., Safronova, V. I., Dumova, V. A., Shaposhnikov, A. I., Ladatko, A. G., & Davies, W. J. (2014). Abscisic acid metabolizing rhizobacteria decrease ABA concentrations in planta and alter plant growth. Plant Physiology and Biochemistry, 74, 84-91. Available from: [Link]

-

Yamano, Y., & Ito, M. (2005). Synthesis of optically active vomifoliol and roseoside stereoisomers. Chemical & pharmaceutical bulletin, 53(5), 541-546. Available from: [Link]

-

Rock, C. D., & Zeevaart, J. A. (1991). The aba mutant of Arabidopsis thaliana is impaired in epoxy-carotenoid biosynthesis. Proceedings of the National Academy of Sciences, 88(17), 7496-7499. Available from: [Link]

-

Parry, A. D., Neill, S. J., & Horgan, R. (1990). Xanthoxin is a component of the ABA biosynthetic pathway in plants. Phytochemistry, 29(4), 1033-1039. Available from: [Link]

-

Hasegawa, S., Poling, S. M., Maier, V. P., & Bennett, R. D. (1984). Metabolism of abscisic-acid–bacterial conversion to dehydrovomifoliol and vomifoliol dehydrogenase-activity. Phytochemistry, 23(12), 2769-2771. Available from: [Link]

-

Taylor, I. B., Burbidge, A., & Thompson, A. J. (2000). Control of abscisic acid synthesis. Journal of experimental botany, 51(350), 1563-1574. Available from: [Link]

-

Nambara, E., & Marion-Poll, A. (2005). Abscisic acid biosynthesis and catabolism. Annual review of plant biology, 56, 165-185. Available from: [Link]

-

Finkelstein, R. (2013). Abscisic acid synthesis and response. The Arabidopsis book/American Society of Plant Biologists, 11, e0166. Available from: [Link]

-

Zhou, R., Cutler, A. J., Ambrose, S. J., Galka, M. M., Nelson, K. M., & Squires, T. M. (2004). A new abscisic acid catabolic pathway. Plant physiology, 134(1), 361-369. Available from: [Link]

-

Sindhu, R. K., Kumar, A., & Arora, S. (2016). Abscisic acid and its role in plant signaling. Abiotic and Biotic Stress in Plants-Recent Advances and Future Perspectives. InTech. Available from: [Link]

-

Smoleń, S., & Sady, W. (2012). The role of abscisic acid in the regulation of the content of selected compounds in plants. Folia Horticulturae, 24(1), 15-21. Available from: [Link]

-

KROCHKO, J. E., ABRAMS, G. D., LOEWEN, M. K., ABRAMS, S. R., & CUTLER, A. J. (1998). (+)-Abscisic acid 8'-hydroxylase is a cytochrome P450 monooxygenase. Plant Physiology, 118(3), 849-860. Available from: [Link]

-

Saito, S., Hirai, N., Matsumoto, C., Ohigashi, H., Ohta, D., Sakata, K., & Mizutani, M. (2004). Arabidopsis CYP707As encode (+)-abscisic acid 8′-hydroxylase, a key enzyme in the oxidative catabolism of abscisic acid. Plant physiology, 134(4), 1439-1449. Available from: [Link]

-

Umezawa, T., Okamoto, M., Kushiro, T., Nambara, E., Oono, Y., Seki, M., ... & Shinozaki, K. (2006). CYP707A3, a major ABA 8′-hydroxylase involved in dehydration and rehydration response in Arabidopsis thaliana. The Plant Journal, 46(2), 171-182. Available from: [Link]

-

Kushiro, T., Okamoto, M., Nakabayashi, K., Yamagishi, K., Kitamura, S., Asami, T., ... & Nambara, E. (2004). The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism. The EMBO journal, 23(7), 1647-1656. Available from: [Link]

Sources

- 1. Abscisic Acid Metabolizing Rhodococcus sp. Counteracts Phytopathogenic Effects of Abscisic Acid Producing Botrytis sp. on Sunflower Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apocarotenoids Involved in Plant Development and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. EC 1.1.1.221 [iubmb.qmul.ac.uk]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Vomifoliol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Vomifoliol, a naturally occurring C13-norisoprenoid, has garnered significant interest within the scientific community due to its diverse biological activities. As a derivative of carotenoid degradation, its presence is widespread in the plant kingdom. A thorough understanding of its chemical architecture, particularly its stereochemical nuances, is paramount for any investigation into its synthesis, biological function, and potential therapeutic applications. This technical guide provides a detailed exploration of the chemical structure and absolute stereochemistry of (+)-vomifoliol, supported by spectroscopic data and established methodologies for its isolation and synthesis.

Unveiling the Chemical Framework of (+)-Vomifoliol

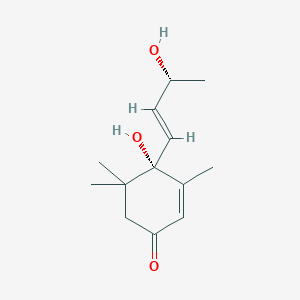

(+)-Vomifoliol is a sesquiterpenoid belonging to the megastigmane class of norisoprenoids.[1] Its systematic IUPAC name is (4S)-4-hydroxy-4-[(1E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one .[2] The molecule possesses the chemical formula C₁₃H₂₀O₃ , corresponding to a molecular weight of 224.30 g/mol .[2]

The foundational structure of (+)-vomifoliol is a cyclohexenone ring bearing a methyl substituent at the 3-position and geminal methyl groups at the 5-position. The ring is further functionalized with a ketone at C-1 and a double bond between C-2 and C-3. Crucially, a tertiary hydroxyl group is located at C-4, which is also the point of attachment for a four-carbon side chain. This butenyl side chain contains a trans (E) double bond and a secondary hydroxyl group at the C-3' position.

Figure 1. The 2D chemical structure of (+)-vomifoliol.

The Critical Dimension: Stereochemistry of (+)-Vomifoliol

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. (+)-Vomifoliol is no exception, possessing two stereogenic centers and a point of geometric isomerism that define its unique spatial arrangement.

Absolute Configuration: The (4S, 3'R) Arrangement

The absolute configuration of the naturally occurring enantiomer, (+)-vomifoliol, has been unequivocally established as (4S, 3'R) . An alternative and commonly used numbering system, which prioritizes the cyclohexenone ring, designates this configuration as (6S, 9R) .[3] This precise stereochemistry is the cornerstone of its interaction with biological systems.

The elucidation of this absolute configuration has been a result of rigorous scientific investigation, primarily through two authoritative approaches:

-

Stereoselective Synthesis: The unambiguous synthesis of (+)-vomifoliol from chiral precursors of known absolute configuration provides a direct and irrefutable confirmation of its stereochemistry.[4]

-

Circular Dichroism (CD) Spectroscopy: This chiroptical technique measures the differential absorption of left- and right-circularly polarized light. The experimental CD spectrum of natural (+)-vomifoliol exhibits a characteristic positive Cotton effect, which is in agreement with the theoretically calculated spectrum for the (6S, 9R) enantiomer.[5][6] This correspondence between experimental and theoretical data provides powerful evidence for the assigned absolute configuration.[1][7]

Figure 2. A 3D representation of (+)-vomifoliol, illustrating the (4S, 3'R) absolute configuration. The dashed bonds indicate substituents pointing away from the viewer, while the wedged bonds indicate substituents pointing towards the viewer.

Geometric Isomerism: The E-Configuration of the Double Bond

The geometry of the double bond within the butenyl side chain is exclusively in the E-configuration . This has been consistently verified by ¹H NMR spectroscopy. The magnitude of the coupling constant (J-value) between the two vinylic protons is characteristically large (typically >15 Hz), which is indicative of a trans relationship between them.

Pathways to Purity: Isolation and Synthesis

The acquisition of pure (+)-vomifoliol is a prerequisite for its study and application. This can be achieved through isolation from natural sources or by chemical synthesis.

Extraction from Nature: A Protocol for Isolation

(+)-Vomifoliol is a constituent of numerous plants. The following is a validated protocol for its isolation from the leaves of Antidesma ghaesembilla.

Experimental Protocol: Isolation of (+)-Vomifoliol

-

Extraction: Powdered, dried leaves of Antidesma ghaesembilla (650 g) are macerated in ethanol (3.5 L) at room temperature for 7 days with occasional agitation. The mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield the crude ethanol extract.

-

Solvent Partitioning (Kupchan Method): The crude extract is subjected to a modified Kupchan partitioning procedure. This involves sequential partitioning against solvents of increasing polarity, typically petroleum ether, carbon tetrachloride, and chloroform. (+)-Vomifoliol is enriched in the chloroform-soluble fraction.

-

Chromatographic Purification:

-

Vacuum Liquid Chromatography (VLC): The chloroform fraction is subjected to VLC on silica gel, eluting with a solvent system such as toluene-ethyl acetate (e.g., 70:30 v/v).

-

Gel Permeation Chromatography: Further purification of the VLC fractions is achieved using gel permeation chromatography on Sephadex LH-20.

-

Preparative Thin Layer Chromatography (TLC): Final purification to obtain pure (+)-vomifoliol is performed using preparative TLC on silica gel plates.

-

Caption: A workflow diagram illustrating the key stages in the isolation of (+)-vomifoliol from a natural source.

Laboratory Construction: A Stereoselective Synthetic Approach

The chemical synthesis of (+)-vomifoliol, particularly with the correct stereochemistry, is a sophisticated endeavor. The following outlines a general and effective strategy.

Experimental Protocol: A General Strategy for the Asymmetric Synthesis of (+)-Vomifoliol

-

Asymmetric Transfer Hydrogenation: The synthesis commences with an α,β-acetylenic ketone. Asymmetric transfer hydrogenation of this precursor, utilizing a chiral ruthenium catalyst, stereoselectively produces a chiral α-acetylenic alcohol. This step is pivotal as it establishes the (R)-configuration at the C-3' position of the future side chain.[4]

-

Reduction to the Allylic Alcohol: The resulting chiral α-acetylenic alcohol is then reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding chiral allylic alcohol, which will form the butenyl side chain.

-

Coupling and Cyclization: The chiral side chain is then coupled with a suitable precursor to construct the cyclohexenone ring.

-

Introduction of the Second Stereocenter: The hydroxyl group at the C-4 position is introduced stereoselectively. This can be achieved through various methods, such as a Sharpless asymmetric epoxidation followed by a regioselective and stereoselective opening of the epoxide.

-

Final Functional Group Manipulations: Any necessary adjustments to functional groups are performed to complete the synthesis of (+)-vomifoliol.

Sources

- 1. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of optically active vomifoliol and roseoside stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Vomifoliol | 23526-45-6 [smolecule.com]

- 6. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+)-Vomifoliol: Properties, Analysis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction to (+)-Vomifoliol

(+)-Vomifoliol, also known as (4S)-4-hydroxy-4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one, is a naturally occurring apocarotenoid.[1][2] Apocarotenoids are organic compounds derived from the enzymatic or oxidative cleavage of carotenoids. (+)-Vomifoliol is a C13-norisoprenoid, a class of compounds known for their significant roles in plant physiology and their diverse biological activities in other organisms.[1] This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and key biological functions of (+)-Vomifoliol, tailored for professionals in research and drug development.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of (+)-Vomifoliol is fundamental for its isolation, characterization, and application in various scientific disciplines.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₀O₃ | [3] |

| Molecular Weight | 224.30 g/mol | [3] |

| IUPAC Name | (4S)-4-hydroxy-4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one | [3] |

| CAS Registry Number | 23526-45-6 | [3] |

| Appearance | White crystalline powder (estimated) | [4] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 105-108 °C | [2] |

| Boiling Point | 362.00 to 363.00 °C (estimated at 760.00 mm Hg) | [4] |

| Solubility | Slightly soluble in water. Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [4] |

| Specific Rotation [α]D | Varies with solvent and conditions. | [5] |

Part 2: Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of (+)-Vomifoliol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of (+)-Vomifoliol exhibits characteristic signals corresponding to its unique structural features. Key chemical shifts and coupling constants are instrumental in assigning the protons within the molecule.[4]

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides detailed information about the carbon skeleton of (+)-Vomifoliol.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of (+)-Vomifoliol, aiding in its identification.[5]

Infrared (IR) Spectroscopy

The IR spectrum of (+)-Vomifoliol reveals the presence of key functional groups through their characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of (+)-Vomifoliol in a suitable solvent like methanol or ethanol shows absorption maxima characteristic of its conjugated system.

Part 3: Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and quantification of (+)-Vomifoliol, essential for researchers working with this compound.

Isolation and Purification from Plant Material

(+)-Vomifoliol can be isolated from various plant sources. The following protocol is a general guideline based on established methods.[4]

Step 1: Extraction

-

Air-dry and powder the plant material (e.g., leaves).

-

Perform exhaustive extraction with a suitable solvent, such as methanol or ethanol, at room temperature.

-

Concentrate the crude extract under reduced pressure.

Step 2: Liquid-Liquid Partitioning

-

Suspend the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

-

Monitor the fractions for the presence of (+)-Vomifoliol using Thin Layer Chromatography (TLC).

Step 3: Chromatographic Purification

-

Subject the (+)-Vomifoliol-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the compounds.

-

Further purify the fractions containing (+)-Vomifoliol using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of (+)-Vomifoliol in various matrices.

Step 1: Sample Preparation

-

Extract the sample with a suitable solvent (e.g., chloroform).

-

Derivatize the extract to improve the volatility and thermal stability of (+)-Vomifoliol. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Step 2: GC-MS Analysis

-

Inject the derivatized sample into a GC-MS system equipped with an appropriate capillary column.

-

Use a suitable temperature program to achieve optimal separation.

-

Set the mass spectrometer to scan a specific mass range or to monitor characteristic ions of the derivatized (+)-Vomifoliol for selective detection and quantification.

Part 4: Chemical Reactivity and Stability

Information on the chemical reactivity and stability of (+)-Vomifoliol is crucial for its handling, storage, and formulation.

-

Stability: (+)-Vomifoliol is generally stable under standard laboratory conditions. However, as with many natural products, prolonged exposure to light, heat, and extreme pH conditions should be avoided to prevent degradation.

-

Reactivity: The presence of hydroxyl groups and a ketone functionality makes (+)-Vomifoliol susceptible to various chemical reactions, including oxidation, reduction, and esterification.

Part 5: Chemical Synthesis

The chemical synthesis of (+)-Vomifoliol and its stereoisomers has been achieved, providing a means to obtain this compound in a controlled manner for research purposes.[1] The synthesis often involves multiple steps and utilizes chiral catalysts to achieve the desired stereochemistry.

Part 6: Biological Activities and Mechanisms of Action

(+)-Vomifoliol exhibits a range of interesting biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

(+)-Vomifoliol has been shown to possess significant anti-inflammatory effects.[6][7] A key mechanism underlying this activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by (+)-Vomifoliol.

By inhibiting the IKK complex, (+)-Vomifoliol prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[3]

Antioxidant Activity

(+)-Vomifoliol demonstrates notable antioxidant properties by scavenging free radicals.[7] Its antioxidant mechanism is believed to involve hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, which are common for phenolic and other hydroxyl-containing compounds.[8][9][10] The presence of hydroxyl groups in its structure allows it to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

Conclusion

(+)-Vomifoliol is a fascinating natural product with a well-defined chemical structure and a spectrum of biological activities that are of significant interest to the scientific community. Its anti-inflammatory and antioxidant properties, mediated in part through the inhibition of the NF-κB pathway, make it a promising candidate for further investigation in the context of drug discovery and development. This technical guide provides a solid foundation for researchers to understand and work with this intriguing molecule.

References

- Yamano, Y., & Ito, M. (2005). Synthesis of optically active vomifoliol and roseoside stereoisomers. Chemical & Pharmaceutical Bulletin, 53(5), 541-546.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0005812). Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of a vomifoliol hexoside. Retrieved from [Link]

-

PubChem. (n.d.). Vomifoliol, (+)-. Retrieved from [Link]

- Kowalska, K., et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 26(4), 1571.

-

MDPI. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Retrieved from [Link]

- Miličević, A. (2024). Flavonoid Oxidation Potentials and Antioxidant Activities-Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure. International Journal of Molecular Sciences, 25(9), 5011.

-

National Center for Biotechnology Information. (2024). Flavonoid Oxidation Potentials and Antioxidant Activities-Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]

- Tu, Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food and Chemical Toxicology, 166, 113225.

- Maria, S., Islam, F., Qais, N., & Hasan, C. M. (2013). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. Asian Journal of Chemistry, 25(6), 3533-3534.

-

MDPI. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Retrieved from [Link]

-

PubMed. (2025). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). (+)-Vomifoliol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flavonoid Oxidation Potentials and Antioxidant Activities-Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities and Pharmacological Effects of (+)-Vomifoliol

Abstract

(+)-Vomifoliol, a naturally occurring apocarotenoid, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of (+)-Vomifoliol's pharmacological effects, with a particular focus on its anti-inflammatory, anticancer, antimicrobial, anti-diabetic, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its mechanisms of action, quantitative data from preclinical studies, and explicit experimental protocols for its investigation. The information presented herein is synthesized from peer-reviewed scientific literature, aiming to provide an authoritative and practical resource to facilitate further research and development of (+)-Vomifoliol as a potential therapeutic agent.

Introduction and Physicochemical Properties

(+)-Vomifoliol, also known as (6S,9R)-6-hydroxy-3-oxo-α-ionol or blumenol A, is a C13-norisoprenoid derived from the oxidative degradation of carotenoids. It is widely distributed in the plant kingdom and has been isolated from various sources, including the leaves of Gaultheria procumbens and Antidesma ghaesembilla.[1]

-

Chemical Formula: C₁₃H₂₀O₃

-

Molecular Weight: 224.30 g/mol

-

IUPAC Name: (4S)-4-hydroxy-4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one[2]

-

CAS Number: 23526-45-6[3]

Pharmacological Activities

(+)-Vomifoliol exhibits a broad spectrum of pharmacological activities, making it a promising candidate for further investigation in various therapeutic areas.

Anti-inflammatory and Immunomodulatory Effects

(+)-Vomifoliol has demonstrated significant anti-inflammatory properties in various in vitro and ex vivo models.[4][5] It effectively reduces the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects of (+)-Vomifoliol are, in part, mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[6] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. (+)-Vomifoliol has been shown to downregulate the expression of NF-κB1 and NF-κB2 genes. Similarly, it can attenuate the phosphorylation of STAT3, a critical regulator of inflammatory responses.[7]

Signaling Pathway of (+)-Vomifoliol's Anti-inflammatory Action

Caption: Workflow for evaluating the anticancer effects of (+)-Vomifoliol.

Antimicrobial Activity

(+)-Vomifoliol has shown promising activity against a range of pathogenic bacteria and fungi. [8][9] Quantitative Data on Antimicrobial Activity:

| Microorganism | Type | MIC (µg/mL) | Reference |

| Klebsiella oxytoca | Bacterium | - (Moderately active) | |

| Escherichia coli | Bacterium | - | [9] |

| Staphylococcus aureus | Bacterium | - | [9] |

| Candida albicans | Fungus | - | [9] |

Mechanism of Action: The precise antimicrobial mechanism of (+)-Vomifoliol is not fully elucidated but is thought to involve the disruption of microbial cell membranes. [10][11]Its hydrophobic nature may allow it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Workflow for Antimicrobial Susceptibility Testing

Caption: Standard workflow for determining the antimicrobial activity of (+)-Vomifoliol.

Anti-diabetic Effects

A glycosidic derivative of vomifoliol has been identified as a potent α-glucosidase inhibitor, suggesting a potential role in the management of type 2 diabetes. [12][13]α-Glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, vomifoliol derivatives can delay glucose absorption and reduce postprandial hyperglycemia. Furthermore, studies have shown that a vomifoliol glycoside can stimulate glucose uptake in HepG2 and 3T3-L1 cells, indicating an insulin-sensitizing effect. [12][13]

Neuroprotective Effects

(+)-Vomifoliol has demonstrated neuroprotective properties, particularly against amyloid-beta (Aβ)-induced cytotoxicity. [14]In a study using SH-SY5Y neuroblastoma cells, vomifoliol was shown to protect against Aβ₁₋₄₂-induced cell death. [14]This suggests its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease, where Aβ aggregation and neurotoxicity are key pathological features.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the biological activities of (+)-Vomifoliol.

Isolation of (+)-Vomifoliol from Antidesma ghaesembilla Leaves

This protocol is adapted from Maria et al. (2013). [1]

-

Extraction: a. Air-dry and powder the leaves of Antidesma ghaesembilla. b. Macerate 500 g of the powdered leaves in 2.5 L of 95% ethanol for 72 hours at room temperature. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Fractionation: a. Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. b. Concentrate each fraction to dryness.

-

Chromatographic Separation: a. Subject the chloroform fraction to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Collect fractions and monitor by thin-layer chromatography (TLC). d. Pool fractions containing the compound of interest and further purify using preparative TLC or HPLC to yield pure (+)-Vomifoliol.

LPS-Stimulated Macrophage Assay for Anti-inflammatory Activity

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on macrophages. [3]

-

Cell Culture: a. Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of (+)-Vomifoliol for 1 hour. b. Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay): a. After incubation, collect the cell culture supernatant. b. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. c. Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Cytokine Measurement (ELISA): a. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [14]

-

Cell Seeding: a. Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: a. Treat the cells with a range of concentrations of (+)-Vomifoliol for 24, 48, or 72 hours.

-

MTT Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability and determine the IC50 value.

TUNEL Assay for Apoptosis Detection

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis. [15]

-

Cell Preparation: a. Grow cells on coverslips and treat with (+)-Vomifoliol to induce apoptosis. b. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Staining: a. Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's protocol.

-

Microscopy: a. Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). b. Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7][16]

-

Preparation of Inoculum: a. Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilution: a. Perform a two-fold serial dilution of (+)-Vomifoliol in a 96-well microtiter plate.

-

Inoculation and Incubation: a. Add the microbial inoculum to each well. b. Include positive (microorganism only) and negative (broth only) controls. c. Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: a. The MIC is the lowest concentration of (+)-Vomifoliol that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

(+)-Vomifoliol is a multifaceted natural compound with a wide array of promising pharmacological activities. Its anti-inflammatory, anticancer, antimicrobial, anti-diabetic, and neuroprotective effects, supported by growing preclinical evidence, highlight its potential as a lead compound for the development of novel therapeutics. The mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and STAT3, provide a solid foundation for its further investigation.

Future research should focus on several key areas. A more comprehensive evaluation of its anticancer activity against a broader panel of cancer cell lines and in in vivo animal models is warranted. Elucidating the detailed molecular mechanisms of its antimicrobial and neuroprotective effects will be crucial. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs of (+)-Vomifoliol. Finally, preclinical and clinical studies are necessary to establish its safety and efficacy in humans, paving the way for its potential translation into clinical practice.

References

- Maria, S., et al. (2013). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. Journal of the Bangladesh Chemical Society, 26(1), 89-92.

-

Cis ´linska, A., et al. (2023). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 24(4), 3589. [Link]

-

Wang, L., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside From the Leaves of Diospyros Kaki Stimulates the Glucose Uptake in HepG2 and 3T3-L1 Cells. Carbohydrate Research, 346(10), 1212-1216. [Link]

-

Cis ´linska, A., et al. (2023). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 24(4), 3589. [Link]

-

Cis ´linska, A., et al. (2023). (PDF) Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. ResearchGate. [Link]

-

Tan, M. A., et al. (2020). Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid-beta1-42-treated neuroblastoma SH-SY5Y cells. Natural Product Research, 34(18), 2645-2651. [Link]

-

ResearchGate. Effect of vomifoliol 9-O-a-arabinofuranosyl (1?6)-b-D-glucopyranoside... [Link]

-

Wang, L., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. Carbohydrate Research, 346(10), 1212-1216. [Link]

- Ragasa, C. A., et al. (2013).

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5280462, (+)-Vomifoliol. [Link]

- Ghosh, R., et al. (2009). Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells. Molecules, 14(12), 5286-5301.

- Gorczyca, W., et al. (1993). Detection of DNA strand breaks in individual apoptotic cells by the in situ terminal deoxynucleotidyl transferase and nick translation assays. Cancer Research, 53(9), 1945-1951.

- Nair, J. J., et al. (2013). Antigonococcal activity of Ximenia caffra Sond. (Olacaceae) and identification of the active principle. South African Journal of Botany, 86, 111-114.

-

ResearchGate. Inhibiting STAT3 Signaling Pathway by Natural Products for Cancer Prevention and Therapy: In Vitro and In Vivo Activity and Mechanisms of Action | Request PDF. [Link]

- Perše, M., et al. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Molecules, 27(24), 8969.

- Lopes-Costa, T., et al. (2017).

- Lee, Y. J., & Chun, J. Y. (2018). Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol. Molecules, 23(11), 2802.

- Bartosh, T. J., et al. (2013).

- Ríos, J. L., & Recio, M. C. (2005). Medicinal plants and antimicrobial activity. Journal of ethnopharmacology, 100(1-2), 80-84.

- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

- Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspases in cell death.

- Dimco, G., et al. (2022). STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide. Anticancer Research, 42(1), 239-249.

- Brown-Suedel, A. N., & Bouchier-Hayes, L. (2020). Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. Frontiers in Cell and Developmental Biology, 8, 610022.

- Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods—a review. International journal of food microbiology, 94(3), 223-253.

- Růžička, J., et al. (2017). Validation of an antimicrobial susceptibility testing protocol for Brachyspira hyodysenteriae and Brachyspira pilosicoli in an international ring trial. Veterinary microbiology, 201, 149-155.

- de Souza, E. L., et al. (2021). Mechanism Insight of Cell Death Signaling by Thymol Derivatives on Trypanosomatidae Protozoan Parasites. Molecules, 26(11), 3192.

- Nazzaro, F., et al. (2013). Essential oils and their components as antimicrobial agents. Pharmaceuticals, 6(12), 1451-1474.

- McIlwain, D. R., et al. (2013). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 5(4), a008656.

-

Cell(f) Destruction. (2015, October 8). Apoptosis: the Caspase Cascade [Video]. YouTube. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. woah.org [woah.org]

- 8. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of a protocol for testing antimicrobial activity in southern African macroalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. TUNEL assay - Wikipedia [en.wikipedia.org]

- 16. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Vomifoliol: A Technical Guide for Researchers

Abstract

Vomifoliol, a fascinating C13-norisoprenoid derived from the enzymatic degradation of carotenoids, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the history of vomifoliol, from its initial discovery and isolation to the evolution of purification and characterization techniques. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the foundational methodologies and contemporary advancements in the study of this intriguing natural product. We will delve into the seminal isolation work, the elucidation of its chemical structure, its biosynthetic origins, and a summary of its key biological functions, providing a solid framework for future research and development endeavors.

Introduction: The Emergence of a Bioactive Norisoprenoid

Vomifoliol, systematically known as (6S,9R)-6-hydroxy-3-oxo-α-ionol, is a member of the megastigmane class of sesquiterpenoids. These C13-norisoprenoids are not synthesized de novo but are rather the products of the oxidative cleavage of carotenoids, a widespread process in the plant kingdom.[1] This origin story explains the ubiquitous presence of vomifoliol in a vast array of natural sources, from the leaves of common plants to the nectar of flowers.

First identified in the 1970s, vomifoliol has since been the subject of numerous phytochemical and pharmacological investigations. Its structural similarity to abscisic acid, a key plant hormone, hinted at its potential for significant biological activity. Indeed, subsequent research has unveiled a compelling profile of effects, including immunosuppressive, anti-inflammatory, antioxidant, and neuroprotective properties, positioning vomifoliol as a promising candidate for further therapeutic development.[2][3] This guide will provide the technical underpinnings of its journey from a newly discovered natural product to a molecule of significant scientific interest.

The Genesis of Discovery: Initial Isolation from Cannabis sativa

The initial isolation of vomifoliol relied on classic phytochemical techniques, which, though less refined than modern methods, laid the essential groundwork for all subsequent research. The process would have followed a logical progression from extraction to chromatographic separation.

Foundational Isolation Protocol (Circa 1970s)

The following is a generalized protocol representative of the techniques likely used for the first isolation of vomifoliol, based on common practices of the time for isolating secondary metabolites from plant material.

Step 1: Solvent Extraction The dried and powdered plant material, in this case, Cannabis sativa leaves and flowers, would have been subjected to exhaustive extraction with an organic solvent. Methanol or ethanol were common choices due to their ability to extract a broad spectrum of compounds. This process would have been carried out at room temperature over several days or accelerated using a Soxhlet apparatus.

Step 2: Liquid-Liquid Partitioning The resulting crude extract, a complex mixture of cannabinoids, terpenes, flavonoids, and other compounds, would then be concentrated under reduced pressure. To simplify this mixture, a series of liquid-liquid partitioning steps would be employed. The crude extract would be dissolved in a water-methanol mixture and sequentially partitioned against solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This would separate compounds based on their polarity, with vomifoliol expected to partition into the more polar organic fractions like chloroform or ethyl acetate.

Step 3: Column Chromatography The enriched fraction containing vomifoliol would then be subjected to column chromatography, the workhorse of natural product isolation at the time. A glass column would be packed with a stationary phase, most commonly silica gel. The choice of silica gel was logical due to its versatility in separating moderately polar compounds.

The fraction would be adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column. Elution would be performed using a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. This gradient elution would progressively move compounds down the column based on their affinity for the stationary phase. Fractions would be collected manually and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

Step 4: Further Purification Fractions showing the presence of vomifoliol, as determined by TLC, would be combined and may have been subjected to further rounds of column chromatography using different solvent systems or stationary phases to achieve higher purity.

The Evolution of Isolation and Purification Techniques

While the foundational principles of extraction and chromatography remain, the techniques for isolating vomifoliol have evolved significantly, offering greater speed, resolution, and efficiency.

Modern Isolation Methodologies

Contemporary approaches to vomifoliol isolation still begin with solvent extraction, often optimized using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce solvent consumption.[4][5] The key advancements, however, lie in the chromatographic purification steps.

High-Performance Liquid Chromatography (HPLC) has largely replaced open column chromatography for the final purification of vomifoliol.[6][7][8] HPLC offers superior resolution and speed, allowing for the separation of closely related compounds. Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a mixture of water and acetonitrile or methanol. The use of a photodiode array (PDA) detector allows for the online monitoring of the eluent and the collection of pure fractions containing vomifoliol.

The following table provides a comparative overview of the classical and modern techniques for vomifoliol isolation:

| Feature | Classical Method (1970s) | Modern Method (2000s - Present) |

| Extraction | Maceration, Soxhlet extraction | Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE) |

| Initial Fractionation | Liquid-liquid partitioning | Solid-Phase Extraction (SPE), Flash Chromatography |

| Primary Purification | Open Column Chromatography (Silica Gel) | Flash Chromatography, Medium Pressure Liquid Chromatography (MPLC) |

| Final Purification | Preparative Thin-Layer Chromatography (TLC), Recrystallization | High-Performance Liquid Chromatography (HPLC), Preparative HPLC |

| Analysis & Identification | Melting point, Infrared (IR) spectroscopy, early Nuclear Magnetic Resonance (NMR) | High-resolution Mass Spectrometry (HRMS), 1D and 2D NMR, X-ray crystallography |

Structural Elucidation: Unveiling the Molecular Architecture

The determination of vomifoliol's structure was a critical step in understanding its properties. While early spectroscopic techniques provided initial clues, modern methods have allowed for a complete and unambiguous assignment of its stereochemistry.

The structure of vomifoliol was primarily elucidated using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) playing the most crucial roles.[9][10][11][12]

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the molecule.

-

¹H NMR Spectroscopy: Determines the number and types of protons in the molecule and their connectivity.

-

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms.

-

2D NMR Techniques (COSY, HSQC, HMBC): These powerful experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all atoms.

The combined data from these techniques confirmed the structure of vomifoliol as a C13-norisoprenoid with a cyclohexenone ring, a hydroxyl group at C-6, and a hydroxybutenyl side chain at C-1.

Biosynthetic Pathway: A Carotenoid Legacy

Vomifoliol is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of an organism. Instead, it is a product of the degradation of larger, primary metabolites – specifically, carotenoids.[13][14][15][16][17] The biosynthesis of carotenoids themselves is a complex process originating from the isoprenoid pathway.

The formation of vomifoliol occurs through the enzymatic cleavage of carotenoids, such as β-carotene, by carotenoid cleavage dioxygenases (CCDs). This process generates a variety of apocarotenoids, including the C13 skeleton that forms the backbone of vomifoliol.

Caption: Biosynthetic pathway of vomifoliol from the isoprenoid pathway via carotenoid degradation.

A Spectrum of Biological Activities

Vomifoliol has been shown to possess a wide range of biological activities, making it a molecule of significant interest for drug discovery and development.

Immunosuppressive and Anti-inflammatory Effects

One of the most well-documented activities of vomifoliol is its ability to modulate the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] This anti-inflammatory action is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[2] These properties suggest potential applications in the treatment of autoimmune diseases and chronic inflammatory conditions.

Antioxidant Properties

Vomifoliol has demonstrated significant antioxidant activity in various in vitro assays. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2]

Neuroprotective Effects

Emerging research indicates that vomifoliol may have neuroprotective properties. Studies have shown that it can protect neuronal cells from damage induced by amyloid-beta, a peptide strongly associated with Alzheimer's disease.[3] This suggests that vomifoliol could be a valuable lead compound for the development of therapies for neurodegenerative conditions.

Other Reported Activities

In addition to the activities mentioned above, vomifoliol and its glycosides have been reported to have a range of other biological effects, including:

-

Antidiabetic activity: Some vomifoliol glycosides have been shown to stimulate glucose uptake in cells, suggesting potential as insulin-sensitizing agents.[18][19]

-

Antimicrobial activity: Vomifoliol has exhibited moderate activity against certain bacteria.[20]

-

Allelopathic effects: It can influence the growth and development of other plants.

The diverse biological activities of vomifoliol are summarized in the table below:

| Biological Activity | Key Findings | Potential Applications |

| Immunosuppressive | Inhibition of pro-inflammatory cytokine production (IL-2, TNF-α, IL-6).[2] | Autoimmune diseases, organ transplantation. |

| Anti-inflammatory | Downregulation of the NF-κB signaling pathway.[2] | Chronic inflammatory diseases (e.g., arthritis). |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress.[2] | Diseases associated with oxidative damage. |

| Neuroprotective | Protection of neuronal cells against amyloid-beta-induced toxicity.[3] | Neurodegenerative diseases (e.g., Alzheimer's). |

| Antidiabetic | Stimulation of glucose uptake by cells (glycoside forms).[18][19] | Type 2 diabetes. |

Conclusion and Future Perspectives

The journey of vomifoliol from its initial discovery in Cannabis sativa to its current status as a promising bioactive natural product is a testament to the power of phytochemical research. The evolution of isolation and analytical techniques has been instrumental in this journey, enabling scientists to purify, characterize, and evaluate this intriguing molecule with increasing precision and efficiency.

The diverse biological activities of vomifoliol, particularly its immunosuppressive, anti-inflammatory, and neuroprotective effects, highlight its potential as a lead compound for the development of new therapeutic agents. Future research should focus on several key areas:

-